![molecular formula C18H21N3O2S B2591848 Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448076-80-9](/img/structure/B2591848.png)
Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Preparation of Related Compounds
The synthesis of chemically related compounds often involves complex reactions that yield key intermediates for further chemical modifications. For example, the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile and similar cyclohexenone derivatives demonstrates the intricate steps involved in synthesizing compounds with cyclohexene cores and their potential for further functionalization (Lujan-Montelongo & Fleming, 2014).
Structural and Antiproliferative Analysis
The structural characterization and evaluation of compounds for biological activities, such as antiproliferative effects, are crucial steps in the development of new pharmaceuticals. For instance, the analysis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone shows how structural features influence biological activity and the importance of understanding molecular interactions (Benaka Prasad et al., 2018).
Applications in Material Science and Pharmaceuticals
Synthetic Methodologies
The development of novel synthetic methodologies is a fundamental aspect of chemical research, providing the means to create a wide array of compounds for various applications. Studies like the synthesis of enaminones and their reduction to α,β-unsaturated aldehydes highlight the innovative approaches to compound synthesis (Carlsson & Lawesson, 1982).
Discovery of Biological Targets
Identifying small molecule antagonists for specific biological targets is a key goal in drug discovery. Research on the discovery of potent antagonists of NPBWR1 (GPR7) demonstrates the process of hit identification and optimization, which is essential for developing new therapeutics (Romero et al., 2012).
properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-18(14-4-2-1-3-5-14)21-9-6-13(7-10-21)16-19-20-17(23-16)15-8-11-24-12-15/h1-2,8,11-14H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPIIZEMGBFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
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